Isobutyl anthranilate

Description

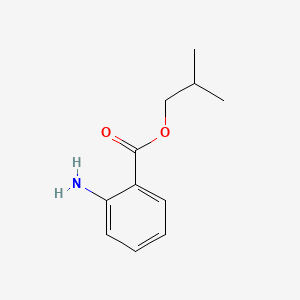

2-Methylpropyl 2-aminobenzoate, also known as isobutyl 2-aminobenzoate or anthranilic acid, isobutyl ester, belongs to the class of organic compounds known as benzoic acid esters. These are ester derivatives of benzoic acid. 2-Methylpropyl 2-aminobenzoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-methylpropyl 2-aminobenzoate is primarily located in the membrane (predicted from logP). 2-Methylpropyl 2-aminobenzoate has a sweet, berry, and floral taste.

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(2)7-14-11(13)9-5-3-4-6-10(9)12/h3-6,8H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCLJQFCMRCPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Record name | ISOBUTYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20535 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025460 | |

| Record name | Isobutyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutyl anthranilate is a brown liquid. Insoluble in water. (NTP, 1992), Colourless to pale yellow liquid; Faint orange blossom-like aroma | |

| Record name | ISOBUTYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20535 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1528/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

313 to 315 °F at 13.5 mmHg (NTP, 1992), 118.00 to 122.00 °C. @ 3.00 mm Hg | |

| Record name | ISOBUTYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20535 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylpropyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992), Insoluble in water; Soluble in oils, Soluble (in ethanol) | |

| Record name | ISOBUTYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20535 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1528/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.057-1.063 | |

| Record name | Isobutyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1528/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7779-77-3 | |

| Record name | ISOBUTYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20535 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl anthranilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7779-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl anthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-amino-, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl anthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL ANTHRANILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42VU4JGT90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylpropyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isobutyl anthranilate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Isobutyl Anthranilate

Introduction

This compound (IUPAC name: 2-methylpropyl 2-aminobenzoate) is an organic compound classified as an anthranilate ester.[1] It is synthesized from anthranilic acid and isobutanol.[1] This molecule is of significant interest to researchers and drug development professionals, not only for its well-established role in the flavor and fragrance industries but also as a versatile building block in organic synthesis.[1][2] Characterized by a sweet, fruity, and floral aroma reminiscent of grapes and orange blossoms, its utility is defined by a unique combination of physical and chemical properties.[2][3][4]

This guide provides a comprehensive overview of the core chemical properties of this compound, detailing its synthesis, spectroscopic signature, physical characteristics, and chemical reactivity. The information is presented to support advanced research and development applications, offering both foundational data and field-proven insights.

Chemical Structure and Identifiers

The molecular structure consists of an isobutoxycarbonyl group attached to an aniline ring at the ortho position. This arrangement of an aromatic amine and an ester functional group dictates its chemical behavior and physical properties.

Diagram 1: 2D Chemical Structure of this compound

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 2-methylpropyl 2-aminobenzoate | [1][5] |

| CAS Number | 7779-77-3 | [1] |

| Molecular Formula | C₁₁H₁₅NO₂ | [5][6] |

| Molecular Weight | 193.24 g/mol | [1][5] |

| InChI | InChI=1S/C11H15NO2/c1-8(2)7-14-11(13)9-5-3-4-6-10(9)12/h3-6,8H,7,12H2,1-2H3 | [1][6] |

| InChIKey | ILCLJQFCMRCPNM-UHFFFAOYSA-N | [1][6] |

| SMILES | CC(C)COC(=O)C1=CC=CC=C1N | [1][5] |

Synthesis of this compound

The most common and industrially viable method for synthesizing this compound is the Fischer esterification of anthranilic acid with isobutanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by removing the water byproduct, often through azeotropic distillation.[1][3]

Alternative synthetic routes include the reaction of isatoic anhydride with an aluminum or sodium isobutoxide in an isobutanol solution.[3] Chemoenzymatic methods employing lipases like Candida antarctica lipase B (CalB) offer a greener alternative, providing high regioselectivity under mild conditions.[1]

Diagram 2: Fischer Esterification Synthesis Workflow

Caption: General workflow for synthesis via Fischer esterification.

Experimental Protocol: Fischer Esterification

This protocol describes a representative lab-scale synthesis.

-

Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Charging the Flask: To the flask, add anthranilic acid (1.0 eq), isobutanol (3.0-5.0 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 2-3 mol%).

-

Reaction: Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with isobutanol. Continue the reaction until no more water is collected (typically 4-8 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Slowly neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Remove the solvent using a rotary evaporator. Purify the crude product by vacuum distillation to yield pure this compound.[7]

Causality Note: Using excess isobutanol shifts the reaction equilibrium towards the product side, maximizing the yield, in accordance with Le Châtelier's principle. The azeotropic removal of water is critical as it prevents the reverse reaction (ester hydrolysis).

Physical and Chemical Properties

This compound is a colorless to pale yellow or brown liquid at room temperature.[1][5] It is stable under normal conditions but is sensitive to air and light, which can lead to degradation and discoloration over time.[3] It is combustible but not highly flammable.[5][8]

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow/brown liquid | [1][5] |

| Odor | Sweet, fruity, floral, grape-like | [1][2] |

| Boiling Point | ~156-157 °C at 13.5 mmHg (313-315 °F) ~118-122 °C at 3.00 mmHg | [5][7] |

| Density | 1.057 - 1.063 g/cm³ at 20 °C | [5][7] |

| Refractive Index | 1.534 - 1.540 at 20 °C | [5][7] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and oils | [1][5] |

| Stability | Stable, but sensitive to air and light. Hydrolyzes under acidic or basic conditions. | [1][3] |

Chemical Reactivity

-

Hydrolysis: As an ester, it can be hydrolyzed back to anthranilic acid and isobutanol under either acidic or basic conditions.[1][8] This is a key consideration for its use in formulations with varying pH levels.

-

Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic substitution. Reactions such as nitration and halogenation can occur, allowing for further functionalization of the aromatic core.[1]

-

Transesterification: The isobutyl group can be exchanged with other alkoxy groups by reacting with another alcohol in the presence of a suitable catalyst.[1]

Spectroscopic Analysis

Spectroscopic analysis is essential for the structural elucidation and quality control of this compound.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a distinct fragmentation pattern. The molecular ion (M⁺) peak is observed at m/z 193, corresponding to the molecular weight of the compound.[5]

The fragmentation is dominated by processes common to esters and aromatic amines. The base peak is typically observed at m/z 119 . This fragment arises from the loss of the isobutene radical (C₄H₈) via a McLafferty-type rearrangement, followed by the loss of a hydrogen atom, or through other complex cleavage mechanisms involving the ester group, ultimately resulting in a highly stable aminotropylium-like ion or a related structure derived from the anthraniloyl moiety.[5][9]

Other significant fragments include:

-

m/z 137: Loss of the isobutoxy group (•OCH₂(CH(CH₃)₂)).

-

m/z 120: Often attributed to the protonated aminobenzoic acid fragment.[5]

-

m/z 92: Corresponds to the benzyne radical cation or an aniline-derived fragment.[5]

Table 3: Major Mass Spectral Peaks (EI-MS)

| m/z | Relative Intensity | Identity |

| 193 | ~20-35% | [M]⁺ (Molecular Ion) |

| 137 | ~40-50% | [M - C₄H₈]⁺ |

| 120 | ~30-40% | [C₇H₆NO]⁺ |

| 119 | 100% (Base Peak) | [C₇H₅NO]⁺ |

| 92 | ~25-30% | [C₆H₆N]⁺ |

Relative intensities are approximate and can vary between instruments.[5]

Diagram 3: Proposed Key Fragmentation Pathway

Caption: Simplified EI-MS fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous confirmation of the molecular structure.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for both the aromatic and the isobutyl portions of the molecule. The amino (-NH₂) protons typically appear as a broad singlet, which can exchange with D₂O. The aromatic protons on the substituted benzene ring will appear in the aromatic region (δ 6.5-8.0 ppm) with splitting patterns dictated by their ortho, meta, and para relationships. The signals for the isobutyl group will be in the aliphatic region (δ 0.9-4.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will show 11 distinct signals (assuming no accidental equivalence). Key signals include the ester carbonyl carbon (~168 ppm), aromatic carbons (110-150 ppm), and the four carbons of the isobutyl group.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Group | ¹H NMR (δ, ppm, Multiplicity, Integration) | ¹³C NMR (δ, ppm) |

| Aromatic CH | 6.5 - 8.0 (m, 4H) | 110 - 150 |

| -NH₂ | ~4.5 - 5.5 (br s, 2H) | - |

| -O-CH₂ - | ~4.1 (d, 2H) | ~71 |

| -CH₂-CH -(CH₃)₂ | ~2.0 (m, 1H) | ~28 |

| -CH-(CH₃ )₂ | ~1.0 (d, 6H) | ~19 |

| C =O | - | ~168 |

Note: Predicted values are based on standard chemical shift tables and may vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 5: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3350 - 3500 | N-H (Amine) | Symmetric & Asymmetric Stretch (two bands) |

| 2870 - 2960 | C-H (Alkyl) | Stretch |

| ~1700 - 1730 | C=O (Ester) | Stretch |

| 1600 - 1620 | N-H (Amine) | Scissoring (Bending) |

| 1500 - 1600 | C=C (Aromatic) | Stretch |

| ~1250 | C-O (Ester) | Asymmetric Stretch |

| ~1100 | C-N | Stretch |

Causality Note: The presence of two distinct bands in the 3350-3500 cm⁻¹ region is a hallmark of a primary amine (-NH₂), corresponding to the asymmetric and symmetric N-H stretching modes. The strong, sharp peak around 1700 cm⁻¹ is characteristic of the ester carbonyl (C=O) group, confirming the ester functionality.[10]

Applications

The primary application of this compound is as a synthetic flavoring and fragrance agent.[2][11]

-

Flavor Industry: It is designated as FEMA number 2182 and is considered safe for use in food at current intake levels by JECFA.[5][12] It imparts grape, berry, and sweet floral notes to a variety of products, including beverages, chewing gum, candy, and dairy products.[2][4]

-

Fragrance Industry: Its sweet, floral scent makes it a valuable component in perfumery, often used to create orange blossom, tuberose, and other heavy floral accords.[3]

-

Other Uses: Like its analog methyl anthranilate, this compound has shown potential as a non-lethal bird repellent, as its aroma can be an irritant to birds.[1]

Safety and Handling

While this compound is not classified as hazardous under GHS for the majority of reports, standard laboratory safety practices are required.[5]

-

Handling: Use in a well-ventilated area. Take precautionary measures against static discharge.[13] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[11]

-

Storage: Store in a tightly closed container in a cool, dry place. Keep away from direct light and air to prevent degradation.[3][11]

-

Hazards: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and carbon oxides.[5][8]

-

First Aid: In case of contact, wash skin with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.[11][13]

Conclusion

This compound is a commercially significant aromatic ester with a well-defined set of chemical and physical properties. Its synthesis via Fischer esterification is a robust and scalable process. Its structural features are readily confirmed by a combination of mass spectrometry, NMR, and IR spectroscopy, each providing a unique and complementary piece of the structural puzzle. A thorough understanding of its properties, from its fruity aroma to its chemical reactivity and spectroscopic signature, is crucial for its effective application in the flavor, fragrance, and chemical synthesis industries.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24515, this compound. Retrieved from [Link]

-

The Good Scents Company (n.d.). isobutyl methyl anthranilate. Retrieved from [Link]

-

FooDB (2010). Showing Compound this compound (FDB013696). Retrieved from [Link]

-

Wiley-VCH (n.d.). Supporting Information. Retrieved from [Link]

-

The Good Scents Company (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Global Substance Registration System (GSRS) (n.d.). This compound. Retrieved from [Link]

-

FlavScents (n.d.). This compound. Retrieved from [Link]

-

Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0034169). Retrieved from [Link]

-

Wikipedia (n.d.). Methyl anthranilate. Retrieved from [Link]

-

Chemguide (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

INCHEM (2005). JECFA Evaluations-ISOBUTYL ANTHRANILATE. Retrieved from [Link]

-

Chegg (2019). Annotate the NMR and IR data below for Ester (Isobutyl isobutyrate). Retrieved from [Link]

-

Atkinson, R. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube. Retrieved from [Link]

-

NIST (n.d.). iso-Propyl N-methyl anthranilate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Buy this compound (EVT-299231) | 7779-77-3 [evitachem.com]

- 2. This compound, 7779-77-3 [thegoodscentscompany.com]

- 3. This compound | 7779-77-3 [chemicalbook.com]

- 4. Showing Compound this compound (FDB013696) - FooDB [foodb.ca]

- 5. This compound | C11H15NO2 | CID 24515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. parchem.com [parchem.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Solved Annotate the NMR and IR data below for Ester | Chegg.com [chegg.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. JECFA Evaluations-ISOBUTYL ANTHRANILATE- [inchem.org]

- 13. chemos.de [chemos.de]

Isobutyl Anthranilate: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth analysis of the physical and chemical properties of isobutyl anthranilate (also known as isobutyl 2-aminobenzoate), an organic ester widely utilized in the flavor and fragrance industries. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It consolidates critical data including physicochemical parameters, comprehensive spectroscopic analysis, established synthesis methodologies, and essential safety protocols. The guide emphasizes the causal relationships behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.

Introduction

This compound (CAS No. 7779-77-3) is an aromatic ester recognized for its characteristic sweet, fruity, and grape-like aroma.[1][2] Structurally, it is the ester formed from anthranilic acid and isobutyl alcohol.[3][4] Its primary applications are as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics.[3][5] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[5] This guide aims to provide a detailed technical overview of its core properties, moving beyond basic data to offer insights into its molecular characteristics and the methodologies used for its analysis.

Physicochemical Properties

The physical state and solubility of a compound are foundational to its application and handling. This compound is typically a colorless to pale yellow or brown liquid under standard conditions.[3][5] Its lipophilic nature, a consequence of the isobutyl group and the benzene ring, renders it insoluble in water but soluble in organic solvents such as ethanol and oils.[3][5] This solubility profile is critical for its formulation in non-aqueous flavor and fragrance systems.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NO₂ | [3][5] |

| Molecular Weight | 193.24 g/mol | [3][5] |

| CAS Number | 7779-77-3 | [3][5] |

| Appearance | Colorless to pale yellow/brown liquid | [3][5] |

| Odor | Sweet, fruity, floral, grape-like | [1][2][3] |

| Boiling Point | 156-157 °C (313-315 °F) at 13.5 mmHg | [5][6] |

| Density | 1.057 - 1.063 g/cm³ | [5] |

| Refractive Index | 1.534 - 1.540 (at 20 °C) | [5][7] |

| Solubility | Insoluble in water; Soluble in alcohol and oils | [3][5][8] |

| Flash Point | 100 °C (212 °F) | [1][2] |

| LogP | 3.45 - 3.551 (estimated) | [1][9] |

Molecular Structure and Spectroscopic Analysis

The structural elucidation of this compound is definitively achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's connectivity and chemical environment.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound will exhibit characteristic signals corresponding to the aromatic protons of the anthranilate ring and the aliphatic protons of the isobutyl group.

-

Aromatic Protons (δ 6.5-8.0 ppm): The protons on the benzene ring will appear in the downfield region, split into complex multiplets due to their differing chemical environments and coupling with each other. The electron-donating amino group (-NH₂) and the electron-withdrawing ester group (-COO-) influence their precise chemical shifts.

-

Amino Protons (variable): The two protons of the primary amine will typically appear as a broad singlet. Its chemical shift is highly dependent on solvent and concentration.

-

Isobutyl Protons (δ 0.9-4.2 ppm):

-

The two equivalent methyl groups (-CH₃) will appear as a doublet around δ 0.9-1.0 ppm.

-

The methine proton (-CH) will be a multiplet (septet or nonet) around δ 1.9-2.1 ppm.

-

The methylene protons (-OCH₂-) adjacent to the ester oxygen are deshielded and will appear as a doublet around δ 3.9-4.2 ppm.[10]

-

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms.

-

Carbonyl Carbon (δ ~168 ppm): The ester carbonyl carbon is significantly deshielded and appears far downfield.

-

Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected for the benzene ring carbons. The carbon attached to the amino group and the carbon attached to the ester group will have characteristic shifts due to the electronic effects of these substituents.

-

Aliphatic Carbons (δ 19-71 ppm): The four carbons of the isobutyl group will be observed in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key diagnostic absorptions for this compound are:

-

N-H Stretching (3300-3500 cm⁻¹): Two distinct sharp peaks in this region are characteristic of a primary amine (-NH₂).

-

C-H Stretching (2850-3000 cm⁻¹): Absorptions corresponding to the sp³ hybridized C-H bonds of the isobutyl group and the sp² hybridized C-H bonds of the aromatic ring.

-

C=O Stretching (1680-1730 cm⁻¹): A strong, sharp absorption peak characteristic of the ester carbonyl group.[10] Conjugation with the aromatic ring shifts this peak to a slightly lower wavenumber compared to a simple aliphatic ester.

-

C-O Stretching (1100-1300 cm⁻¹): A strong absorption corresponding to the stretching of the C-O single bond of the ester.[10]

-

Aromatic C=C Bending (1450-1600 cm⁻¹): Several peaks in this region are indicative of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

-

Molecular Ion Peak (M⁺): The molecular ion peak will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (193.24).[5][11]

-

Key Fragmentation Patterns: Electron impact (EI) ionization typically leads to characteristic fragmentation. Common fragments and their m/z values include:

-

m/z 137: Loss of the isobutoxy radical (•OCH₂(CH(CH₃)₂)).

-

m/z 120: Loss of the isobutyl group followed by rearrangement, corresponding to the anthranilic acid fragment.[11]

-

m/z 119: A prominent peak resulting from the loss of the isobutoxycarbonyl group.[11]

-

m/z 92: A fragment corresponding to the benzyne radical cation.[11]

-

Figure 2: Workflow for the spectroscopic analysis of this compound.

Synthesis Methodology

The most common and industrially viable method for the synthesis of this compound is through the Fischer esterification of anthranilic acid with isobutyl alcohol.[3]

Reaction: Anthranilic Acid + Isobutyl Alcohol ⇌ this compound + Water

This is an equilibrium reaction, and to drive it towards the product side, an acid catalyst is employed, and typically, the water produced is removed.

Experimental Protocol: Fischer Esterification

This protocol describes a laboratory-scale synthesis.

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine anthranilic acid (1.0 eq), isobutyl alcohol (3.0-5.0 eq, serving as both reactant and solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid, ~0.05 eq).

-

Reaction Setup: The use of a Dean-Stark trap is a critical choice to sequester the water formed during the reaction, thereby shifting the equilibrium towards the formation of the ester and maximizing the yield.

-

Reflux: Heat the reaction mixture to reflux. The azeotrope of isobutyl alcohol and water will distill into the Dean-Stark trap. As the azeotrope condenses, the water will separate and collect in the bottom of the trap, while the lighter isobutyl alcohol will overflow and return to the reaction flask.

-

Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the trap or by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by washing the mixture with a saturated sodium bicarbonate solution. This step is crucial to prevent hydrolysis of the ester during purification.

-

Wash with brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

-

Purification: Remove the excess isobutyl alcohol under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation to yield pure this compound.

Alternative synthetic routes include the reaction of isatoic anhydride with aluminum isobutoxide in an isobutyl alcohol solution.[11]

Safety and Handling

While generally recognized as safe (GRAS) for its use as a flavoring agent, proper laboratory and industrial hygiene practices should always be followed when handling this compound.[5]

-

Hazards: May cause skin and serious eye irritation. It may also cause an allergic skin reaction. It is harmful if swallowed.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12]

-

Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Take precautionary measures against static discharge.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is sensitive to air and light.[6][11]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[12]

Conclusion

This compound is a commercially significant aromatic ester with well-defined physical and chemical properties. Its characterization is reliably achieved through a suite of standard spectroscopic techniques, including NMR, IR, and mass spectrometry. The synthesis is straightforward, primarily relying on the principles of Fischer esterification, with established protocols for high-yield production. Adherence to appropriate safety and handling procedures is essential to mitigate any potential hazards. This guide provides a comprehensive foundation for professionals working with this compound, enabling its effective and safe application.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24515, this compound. Retrieved December 31, 2025 from [Link].

-

Chemos GmbH & Co. KG (n.d.). Safety Data Sheet: this compound. Retrieved December 31, 2025 from [Link].

-

The Good Scents Company (n.d.). This compound. Retrieved December 31, 2025 from [Link].

-

FooDB (2010). Showing Compound this compound (FDB013696). Retrieved December 31, 2025 from [Link].

-

The Good Scents Company (n.d.). isobutyl methyl anthranilate. Retrieved December 31, 2025 from [Link].

-

University of California, Los Angeles (n.d.). Spectroscopy Tutorial: Esters. Retrieved December 31, 2025 from [Link].

-

Flavor and Extract Manufacturers Association (n.d.). This compound. Retrieved December 31, 2025 from [Link].

-

The Good Scents Company (n.d.). This compound, 7779-77-3. Retrieved December 31, 2025 from [Link].

-

ChEMBL (n.d.). Compound: ISOBUTYL 2-AMINOBENZOATE (CHEMBL2263136). Retrieved December 31, 2025 from [Link].

-

FlavScents (n.d.). This compound. Retrieved December 31, 2025 from [Link].

Sources

- 1. This compound, 7779-77-3 [thegoodscentscompany.com]

- 2. This compound [flavscents.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Buy this compound (EVT-299231) | 7779-77-3 [evitachem.com]

- 5. researchgate.net [researchgate.net]

- 6. websites.umich.edu [websites.umich.edu]

- 7. shimadzu.com [shimadzu.com]

- 8. homework.study.com [homework.study.com]

- 9. youtube.com [youtube.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. This compound | C11H15NO2 | CID 24515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. rroij.com [rroij.com]

Isobutyl anthranilate CAS number 7779-77-3

An In-Depth Technical Guide to Isobutyl Anthranilate (CAS 7779-77-3)

Introduction and Strategic Overview

This compound (IUPAC name: 2-methylpropyl 2-aminobenzoate) is an aromatic ester recognized for its potent sensory characteristics.[1][2] It is a significant component in the palette of flavor and fragrance chemists, imparting a distinct sweet, fruity, grape-like aroma with floral undertones.[2][3][4] This guide provides a comprehensive technical examination of this compound, moving from its fundamental chemical identity to its synthesis, analysis, applications, and safety considerations. The content is structured to provide researchers, chemists, and drug development professionals with a detailed understanding of the molecule's properties and the scientific principles guiding its use.

Classified as a benzoate ester, it is derived from the esterification of anthranilic acid with isobutyl alcohol.[1][5] Its primary commercial value lies in its application as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics.[1][2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) have evaluated its safety, designating it as "Generally Recognized as Safe" (GRAS) for its intended use, which underpins its widespread adoption in consumer goods.[6][7][8]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of all subsequent research and application. This compound is an achiral molecule with the molecular formula C₁₁H₁₅NO₂.[1][9]

Structural and Identification Data

The molecule consists of a benzene ring co-substituted with an amino group and an isobutyl ester group at the ortho position. This structure is key to its characteristic aroma and chemical reactivity.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 7779-77-3 | [1][10] |

| IUPAC Name | 2-methylpropyl 2-aminobenzoate | [1] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][9] |

| Molecular Weight | 193.24 g/mol | [1][9] |

| SMILES | CC(C)COC(=O)C1=CC=CC=C1N | [1] |

| InChI Key | ILCLJQFCMRCPNM-UHFFFAOYSA-N | [1] |

| FEMA Number | 2182 | [7][10] |

| JECFA Number | 1537 | [7][10] |

| EINECS Number | 231-938-0 | [3][10] |

Physicochemical Properties

The physical properties of this compound dictate its behavior in various matrices, from fragrance formulations to food systems. It is typically a colorless to pale yellow or brown liquid.[1][3][10] It is stable under normal conditions but can be sensitive to air and light and may decompose under extreme heat.[1][3][11]

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow/brown liquid | [1][3][10] |

| Odor Profile | Sweet, fruity, grape, floral, berry | [2][3][4] |

| Boiling Point | ~169-170 °C at 13.5 mmHg; ~118-122 °C at 3 mmHg | [2][12] |

| Density | ~1.057 - 1.063 g/cm³ at 20 °C | [10][12][13] |

| Refractive Index | ~1.534 - 1.540 at 20 °C | [10][12] |

| Flash Point | ~100 °C (212 °F) | [2] |

| Solubility | Insoluble in water; soluble in ethanol and oils | [1][10][11] |

| Vapor Pressure | Not determined | [14] |

Synthesis and Manufacturing Pathways

The industrial production of this compound primarily relies on well-established esterification reactions. The choice of synthetic route is often dictated by factors such as raw material cost, reaction efficiency, and purity requirements.

Primary Synthetic Route: Fischer Esterification

The most common and direct method for synthesizing this compound is the Fischer esterification of anthranilic acid with isobutyl alcohol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and is driven to completion by removing the water byproduct, often through azeotropic distillation under reflux conditions.[1][11]

The causality for this choice is clear: both starting materials are readily available, and the reaction is a robust, well-understood process. The acid catalyst protonates the carbonyl oxygen of anthranilic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of isobutanol.

Caption: Fischer esterification pathway for this compound synthesis.

Alternative Synthetic Routes

Other synthetic strategies exist, though they are less common for bulk production. One method involves the reaction of isatoic anhydride with an aluminum isobutoxide in an isobutanol solution.[3][11] This avoids the direct use of anthranilic acid. Chemoenzymatic synthesis using immobilized lipases, such as Candida antarctica lipase B (CalB), offers a greener alternative with high selectivity under mild conditions.

Experimental Protocol: Lab-Scale Fischer Esterification

This protocol describes a self-validating system for the synthesis and purification of this compound.

-

Reactor Setup: Equip a round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.

-

Charge Reactants: To the flask, add anthranilic acid (1.0 eq), isobutyl alcohol (3.0-5.0 eq, serving as both reactant and solvent), and a suitable solvent for azeotropic distillation (e.g., toluene).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 1-2 mol%) to the stirring mixture.

-

Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is considered complete when water no longer accumulates.

-

Workup & Neutralization: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a wash with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

Purification: Purify the crude product via vacuum distillation to yield pure this compound.

-

Validation: Confirm the identity and purity of the final product using analytical techniques such as GC-MS and NMR spectroscopy.

Chemical Reactivity and Stability

This compound's reactivity is primarily governed by its ester and amino functional groups.

-

Hydrolysis: The ester linkage can be hydrolyzed back to anthranilic acid and isobutanol under either acidic or basic conditions.[1][3][11] This is a critical consideration for its stability in different food and cosmetic formulations.

-

Transesterification: The isobutyl group can be exchanged with another alcohol in the presence of a suitable catalyst.[1]

-

Aromatic Substitution: The electron-donating amino group activates the benzene ring, making it susceptible to electrophilic aromatic substitution reactions like nitration or halogenation.[1]

-

Stability: The compound is sensitive to air and light, and appropriate storage involves tightly sealed containers under an inert atmosphere, often refrigerated.[3][11][15]

Analytical Methodologies

For a volatile aromatic compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice for both qualitative identification and quantitative analysis.[16] The gas chromatograph separates the compound from other volatile components in a sample matrix based on its boiling point and polarity, while the mass spectrometer provides a unique fragmentation pattern (mass spectrum) that serves as a molecular fingerprint for definitive identification.[5][16]

Caption: Standard workflow for GC-MS analysis of this compound.

Experimental Protocol: GC-MS Analysis

-

Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., ethanol or hexane). Create a series of calibration standards by serial dilution.

-

Sample Preparation: Dilute the sample containing this compound in the same solvent to a concentration within the calibration range. Add an internal standard if precise quantification is required.

-

Instrument Setup:

-

GC Column: Typically a non-polar column (e.g., 5% phenyl-methylpolysiloxane).

-

Oven Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C) to ensure elution of all components.

-

Injector: Split/splitless injector at a high temperature (e.g., 250°C).

-

Carrier Gas: Helium at a constant flow rate.

-

MS Parameters: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

-

-

Analysis: Inject the prepared standards and samples.

-

Data Processing:

-

Identification: Identify the this compound peak in the chromatogram by its retention time and by matching its mass spectrum against a reference library (e.g., NIST). Key mass fragments include m/z 119, 137, and the molecular ion at 193.[10]

-

Quantification: Construct a calibration curve from the standard analyses and use it to determine the concentration of this compound in the unknown sample.

-

Applications and Regulatory Status

The commercial utility of this compound is overwhelmingly concentrated in the flavor and fragrance industries.

-

Flavor Agent: It is widely used to create or enhance fruit flavors, particularly grape, cherry, pineapple, and raspberry, in products like beverages, chewing gum, hard candy, and frozen dairy.[1][2][3] The FDA permits its use as a synthetic flavoring substance and adjuvant under 21 CFR 172.515.[2][7][10]

-

Fragrance Component: In perfumery, it adds sweetness, richness, and tenacity to floral compositions like jasmine and orange blossom, as well as oriental-type fragrances.[1][3] Usage levels in fragrance concentrates can be up to 8%.[2]

-

Other Applications: Some anthranilate derivatives have been investigated for their bird-repellent properties.

The JECFA has determined that there is "no safety concern at current levels of intake when used as a flavouring agent."[6][8]

Table 3: Key Regulatory and Use-Level Information

| Authority/Identifier | Designation/Status | Source(s) |

| FEMA GRAS | Yes (FEMA No. 2182) | [7][10] |

| JECFA Evaluation | Acceptable Daily Intake (ADI): No safety concern | [6][8] |

| FDA Regulation | 21 CFR 172.515 | [7][10] |

| EU Status | Approved Flavouring Substance | [10] |

| Usage in Chewing Gum | Up to 1700 ppm | [2][3] |

| Usage in Baked Goods/Candy | ~12 ppm | [2] |

Safety and Handling

While generally recognized as safe for consumption in small quantities, concentrated this compound requires careful handling in a laboratory or industrial setting.

-

Hazards: It may be harmful if swallowed and can cause skin and serious eye irritation.[14] Some safety data sheets indicate it may cause an allergic skin reaction.[14] When heated to decomposition, it can emit toxic fumes.[3]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn.[14] In cases of poor ventilation, respiratory protection may be necessary.[10][15]

-

Handling and Storage: Store in a cool, dry, well-ventilated area away from light and incompatible materials.[15] Use local exhaust ventilation and take precautionary measures against static discharge.[14]

-

Spill Response: In case of a small spill, absorb the liquid with an inert material (e.g., absorbent paper) and place it in a sealed container for disposal.[15] Ventilate the area and wash the spill site with ethanol followed by soap and water.[10][15]

Conclusion

This compound (CAS 7779-77-3) is a commercially vital aromatic ester, valued for its distinctive grape-like sensory profile. Its production via Fischer esterification is a robust and scalable process, and its purity is reliably assessed using standard analytical techniques like GC-MS. Backed by a strong safety record and regulatory approvals from major international bodies, it remains a key ingredient for flavor and fragrance professionals. This guide has provided a technical framework for understanding its chemical nature, synthesis, analysis, and safe application, offering a foundational resource for scientists and researchers in the field.

References

- EvitaChem. (n.d.). This compound (EVT-299231) | 7779-77-3.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound, 7779-77-3. Retrieved from [Link]

- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: this compound.

-

The Good Scents Company. (n.d.). isobutyl methyl anthranilate, 65505-24-0. Retrieved from [Link]

- iChemical. (n.d.). This compound, CAS No. 7779-77-3.

- ChemicalBook. (n.d.). This compound CAS#: 7779-77-3.

-

FooDB. (2010). Showing Compound this compound (FDB013696). Retrieved from [Link]

-

INCHEM. (2006). JECFA Evaluations-ISOBUTYL ANTHRANILATE-. Retrieved from [Link]

- Flavor and Extract Manufacturers Association. (n.d.). This compound.

- World Health Organization. (n.d.). This compound. JECFA.

- Sigma-Aldrich. (n.d.). Isobutyl N-methylanthranilate ≥97%, FG.

- Global Substance Registration System. (n.d.). This compound.

- FlavScents. (n.d.). This compound.

- Spectrum Chemical. (2006). Material Safety Data Sheet - Isobutyl Isobutyrate.

- Sigma-Aldrich. (n.d.). Isobutyl N-methylanthranilate ≥97%, FG.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0034169). Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Microbial production of methyl anthranilate, a grape flavor compound. PMC. Retrieved from [Link]

-

LCGC International. (2025). Analyzing Isobutane Oxidation Reaction Products Using GC–MS. Retrieved from [Link]

Sources

- 1. Buy this compound (EVT-299231) | 7779-77-3 [evitachem.com]

- 2. This compound, 7779-77-3 [thegoodscentscompany.com]

- 3. 7779-77-3 | CAS DataBase [m.chemicalbook.com]

- 4. This compound [flavscents.com]

- 5. Showing Compound this compound (FDB013696) - FooDB [foodb.ca]

- 6. JECFA Evaluations-ISOBUTYL ANTHRANILATE- [inchem.org]

- 7. femaflavor.org [femaflavor.org]

- 8. WHO | JECFA [apps.who.int]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. This compound | C11H15NO2 | CID 24515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 7779-77-3 [chemicalbook.com]

- 12. parchem.com [parchem.com]

- 13. This compound, CAS No. 7779-77-3 - iChemical [ichemical.com]

- 14. chemos.de [chemos.de]

- 15. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Isobutyl Anthranilate: From Synthesis to Spectroscopic Characterization and Biological Relevance

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into the molecule's fundamental properties, synthesis, analytical characterization, and known biological interactions, providing both theoretical grounding and practical, field-proven methodologies.

Section 1: Core Molecular Profile of this compound

This compound (IUPAC name: 2-methylpropyl 2-aminobenzoate) is an organic ester formed from anthranilic acid and isobutanol.[1] It is recognized for its characteristic sweet, fruity, grape-like aroma, which has led to its extensive use as a flavoring agent in food products and as a fragrance component in perfumery.[2] For professionals in research and drug development, its significance lies not only in its sensory properties but also as a scaffold for chemical synthesis and for studying esterase activity and potential biological interactions.[1]

The molecule belongs to the class of organic compounds known as benzoic acid esters.[3] Its structure, featuring a primary amine and an ester functional group on an aromatic ring, makes it a subject of interest for potential derivatization and biological screening.

Key Physicochemical and Identification Properties

A precise understanding of the molecule's physical and chemical properties is paramount for its application in a laboratory or developmental setting. These properties dictate its handling, solubility, and behavior in various analytical systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NO₂ | [4] |

| Molecular Weight | 193.24 g/mol | [4] |

| CAS Number | 7779-77-3 | [4] |

| Appearance | Colorless to pale yellow or brown liquid | [4] |

| Odor | Sweet, fruity, floral, grape-like | [2] |

| Boiling Point | 169-170 °C at 13.5 mmHg | [4] |

| Density | ~1.057 - 1.063 g/cm³ | [4] |

| Solubility | Insoluble in water; Soluble in ethanol and oils | [2][5] |

| logP (o/w) | ~3.5 | [2] |

| Refractive Index | 1.534 - 1.540 at 20°C | [4] |

Section 2: Synthesis and Mechanistic Considerations

The primary and most economically viable method for synthesizing this compound is through the Fischer esterification of anthranilic acid with isobutanol.[1] This reaction is acid-catalyzed, typically using a strong protic acid like sulfuric acid (H₂SO₄), and is governed by equilibrium.

From a mechanistic standpoint, the acid catalyst protonates the carbonyl oxygen of anthranilic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the hydroxyl group of isobutanol. The subsequent elimination of a water molecule, driven by Le Chatelier's principle through azeotropic removal or the use of excess alcohol, shifts the equilibrium towards the formation of the ester product.[6]

Alternative synthesis routes include reacting isatoic anhydride with an aluminum alkoxide in an isobutanol solution.[6] For applications requiring natural labeling, enzymatic synthesis using lipases like Candida antarctica lipase B (CalB) offers a chemo-selective and milder alternative to traditional chemical methods.[1]

Caption: Fischer esterification workflow for this compound synthesis.

Section 3: Analytical Characterization Workflow

Post-synthesis, a rigorous analytical workflow is essential to validate the structure and purity of the compound. This self-validating system ensures that the final product meets the required specifications for research or development applications. The process involves purification followed by a suite of spectroscopic and chromatographic techniques.

Caption: Post-synthesis analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for unambiguous structural elucidation.

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. Key expected signals for this compound include:

-

A doublet for the two methyl groups of the isobutyl moiety.

-

A multiplet for the methine proton (-CH-) of the isobutyl group.

-

A doublet for the methylene protons (-CH₂-) adjacent to the ester oxygen.

-

Distinct signals in the aromatic region corresponding to the four protons on the benzene ring.

-

A broad singlet for the amine (-NH₂) protons.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number and type of carbon environments.[4] The spectrum will show distinct peaks for the carbonyl carbon of the ester, the aromatic carbons (with those attached to the nitrogen and carbonyl group being significantly shifted), and the four unique carbons of the isobutyl group.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for confirming the presence of key functional groups. The spectrum of this compound is characterized by:

-

N-H Stretching: Two distinct peaks in the range of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C-H Stretching: Peaks just below 3000 cm⁻¹ corresponding to the sp³ hybridized carbons of the isobutyl group.

-

C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹, indicative of the ester carbonyl group.

-

C-O Stretching: A signal in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for assessing purity and confirming the molecular weight. The gas chromatogram should display a single major peak, with the retention time being characteristic of the compound under the specific column and temperature program used. The mass spectrum provides the molecular ion peak (M⁺) at m/z 193, corresponding to the molecular weight of this compound.[4] Common fragmentation patterns include the loss of the isobutyl group and other characteristic fragments of the anthranilate moiety.[3]

Section 4: Biological Relevance and Applications

While predominantly used in the flavor and fragrance industries, this compound and related compounds are of interest to the broader scientific community.[1][2]

-

Sensory Science and Receptor Interaction: Its primary biological effect is the activation of specific olfactory receptors, which is fundamental to the study of sensory perception and neurobiology.[1]

-

Potential Therapeutic Applications: Some research has indicated potential, albeit underexplored, antibacterial and antifungal properties of anthranilate esters, suggesting a possible starting point for lead compound discovery.[1]

-

Metabolism: As an ester, it is expected to undergo hydrolysis in biological systems, catalyzed by esterase enzymes, yielding anthranilic acid and isobutanol.[6] Understanding this metabolic fate is crucial for any toxicological or pharmacological evaluation.

Caption: Conceptual diagram of this compound's biological interactions.

Section 5: Detailed Experimental Protocols

The following protocols are presented as robust, validated methods for use in a research setting.

Protocol: Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from anthranilic acid and isobutanol.

Materials:

-

Anthranilic acid

-

Isobutanol (2-methyl-1-propanol)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether or ethyl acetate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine anthranilic acid (e.g., 0.1 mol) and an excess of isobutanol (e.g., 0.3-0.4 mol). The excess alcohol serves as both reactant and solvent, driving the equilibrium towards the product.

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (approx. 2-3 mL) to the mixture. This step is exothermic and should be done in an ice bath.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to neutralize the acidic catalyst. Check the pH to ensure it is neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then with brine to remove any remaining water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄. Filter the solution to remove the drying agent.

-

Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: For high purity, the crude product can be purified via vacuum distillation or column chromatography on silica gel.

Protocol: GC-MS Analysis for Purity Assessment

Objective: To determine the purity and confirm the identity of the synthesized this compound.

Instrumentation & Consumables:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)

-

Helium (carrier gas)

-

Sample vials

-

Ethyl acetate (HPLC grade)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in ethyl acetate.

-

Instrument Setup (Example Parameters):

-

Injector: 250°C, Split mode (e.g., 50:1 split ratio)

-

Oven Program: Initial temperature 60°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Transfer Line: 280°C.

-

MS Ion Source: 230°C.

-

MS Quadrupole: 150°C.

-

Scan Range: m/z 40-400.

-

-

Injection: Inject 1 µL of the prepared sample into the GC-MS.

-

Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for the eluting peaks.

-

Data Analysis:

-

Integrate the peaks in the TIC. Purity is calculated as the area of the main product peak divided by the total area of all peaks.

-

Compare the mass spectrum of the main peak with a library spectrum (e.g., NIST) to confirm the identity of this compound. The molecular ion peak at m/z 193 should be present.[4]

-

Section 6: Safety, Handling, and Storage

Safety Profile:

-

This compound may cause skin and serious eye irritation.[8] It may also cause an allergic skin reaction. It is harmful if swallowed.[8]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling.[6][8] Work in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid breathing vapors. Take precautionary measures against static discharge.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound is sensitive to air and light.[6]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

FooDB. (2010). Showing Compound this compound (FDB013696). Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

-

The Good Scents Company. (n.d.). butyl anthranilate, 7756-96-9. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound, 7779-77-3. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

-

GSRS. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (1995). US5437991A - Process for the synthesis natural aromatics.

-

SciSpace. (n.d.). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Retrieved from [Link]

-

INCHEM. (2005). JECFA Evaluations-ISOBUTYL ANTHRANILATE-. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of isobutyl-T7 (A), isooctyl-T7 (B) and phenyl-T7 (C). Retrieved from [Link]

-

FlavScents. (n.d.). This compound. Retrieved from [Link]

-

LCGC International. (2025). Analyzing Isobutane Oxidation Reaction Products Using GC–MS. Retrieved from [Link]

Sources

- 1. Buy this compound (EVT-299231) | 7779-77-3 [evitachem.com]

- 2. This compound, 7779-77-3 [thegoodscentscompany.com]

- 3. Showing Compound this compound (FDB013696) - FooDB [foodb.ca]

- 4. This compound | C11H15NO2 | CID 24515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [flavscents.com]

- 6. This compound | 7779-77-3 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. pnas.org [pnas.org]

Solubility Profile of Isobutyl Anthranilate in Organic Solvents: A Technical Guide

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Isobutyl anthranilate, a key ester in the flavor, fragrance, and pharmaceutical industries, possesses a solubility profile that is critical to its application and formulation.[1][2] This guide provides a comprehensive analysis of the physicochemical properties of this compound, the theoretical principles governing its solubility, and practical methodologies for its experimental determination. By synthesizing available data with established chemical theories, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to optimize the use of this versatile compound.

Introduction to this compound

This compound (IUPAC name: 2-methylpropyl 2-aminobenzoate) is an organic ester derived from anthranilic acid and isobutanol.[1] It is a colorless to pale yellow or brown liquid recognized for its characteristic sweet, fruity, and grape-like aroma.[1][3][4] This distinct sensory profile has made it a valuable ingredient in the food and fragrance industries.[5][6] Beyond these applications, emerging research into its potential biological activities, such as antibacterial and antifungal properties, has drawn the attention of the pharmaceutical and drug development sectors.[1]

Understanding the solubility of this compound is paramount for its effective formulation. Whether creating a stable fragrance oil, a homogenous food flavoring, or a novel drug delivery system, the ability to dissolve this compound in an appropriate solvent system is a foundational requirement. This guide delves into the factors that dictate its solubility in a range of organic solvents.

Physicochemical Properties and Molecular Structure

The solubility behavior of a compound is intrinsically linked to its molecular structure and physical properties. This compound (C₁₁H₁₅NO₂) possesses a unique combination of polar and nonpolar features that define its interactions with different solvents.[1]

The molecule consists of:

-

An aromatic benzene ring , which is inherently nonpolar.

-

An amino group (-NH₂) attached to the ring, which is polar and can act as a hydrogen bond donor.[1]

-

An ester group (-COO-) , which is polar and contains hydrogen bond acceptors (the oxygen atoms).

-

An isobutyl group (-CH₂(CH₃)₂) , which is a nonpolar, aliphatic chain.

This amphiphilic nature—possessing both hydrophilic (polar) and lipophilic (nonpolar) characteristics—is the primary determinant of its solubility profile.

Diagram 1: Molecular Structure of this compound

Sources

An In-Depth Technical Guide to the Spectral Analysis of Isobutyl Anthranilate

Prepared by: Gemini, Senior Application Scientist

Introduction: Defining the Molecular Signature of a Key Aroma Compound

Isobutyl anthranilate (IUPAC: 2-methylpropyl 2-aminobenzoate) is an organic ester recognized for its characteristic sweet, fruity, and grape-like aroma.[1][2] This aromatic profile makes it a valuable component in the flavor and fragrance industries, where it is utilized in a variety of consumer products. For researchers, scientists, and professionals in drug development and quality control, the precise structural elucidation and purity verification of such compounds are paramount. Spectroscopic analysis provides the fundamental toolkit for establishing a molecule's unique identity—its "molecular signature."

This guide provides an in-depth exploration of the spectral data of this compound, covering Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The narrative is structured to not only present the data but to explain the causal relationships behind the observed spectral features, thereby offering a self-validating framework for analysis. Every protocol and interpretation is grounded in established principles to ensure technical accuracy and trustworthiness.

Molecular Identity and Physicochemical Properties

Before delving into the spectral data, it is essential to establish the foundational properties of the molecule. This information provides context for the spectral interpretation that follows.

| Property | Value | Source |

| IUPAC Name | 2-methylpropyl 2-aminobenzoate | |

| Synonyms | Isobutyl 2-aminobenzoate, Anthranilic acid isobutyl ester | |

| CAS Number | 7779-77-3 | |

| Molecular Formula | C₁₁H₁₅NO₂ | |

| Molecular Weight | 193.24 g/mol | |

| Physical Form | Colorless to pale yellow or brown liquid | |

| Boiling Point | 169-170 °C at 13.5 mmHg | |

| Density | ~1.057 - 1.063 g/cm³ | |

| Solubility | Insoluble in water; soluble in organic solvents and oils |

Molecular Structure Diagram

The connectivity of atoms within this compound is the primary determinant of its spectral properties.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. This fragmentation pattern is highly reproducible and serves as a molecular fingerprint.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The choice to couple Gas Chromatography (GC) with MS is causal: GC separates the analyte from volatile impurities, ensuring the resulting mass spectrum is of a pure compound.

-

Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Injector: Inject 1 µL of the sample solution into a GC equipped with a standard non-polar column (e.g., DB-5ms).

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

Temperature Program: Start with an initial oven temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min. This gradient ensures the separation of components with different boiling points.

-

-

MS Detection (Electron Ionization):

-

Ion Source: As the analyte elutes from the GC column, it enters the MS ion source.

-

Ionization Energy: Set the electron energy to 70 eV. This standardized energy level ensures that fragmentation patterns are consistent and comparable to established library spectra.

-